Chemical Architecture & Reactivity of 2-Phenyl-2-(propan-2-yl)oxirane: A Mechanistic Guide
Chemical Architecture & Reactivity of 2-Phenyl-2-(propan-2-yl)oxirane: A Mechanistic Guide
Topic: Chemical Architecture and Reactivity of 2-Phenyl-2-(propan-2-yl)oxirane Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists [1]
Executive Summary & Structural Identity[1][2][3]
2-Phenyl-2-(propan-2-yl)oxirane (also known as
IUPAC Nomenclature Breakdown
The naming convention follows the rigorous Cahn-Ingold-Prelog (CIP) priority rules, essential for precise communication in regulatory filings.[1]
-
Parent Structure: Oxirane (a three-membered ether ring).[1]
-
Numbering: The oxygen atom is position 1.[1][2] The carbons are numbered to give substituents the lowest locants. Here, the substituted carbon is C2.[1]
-
Substituents at C2:
-
Phenyl group (
) -
Propan-2-yl group (Isopropyl,
)[1]
-
-
Stereochemistry: The C2 carbon is a chiral center.[1] The molecule exists as an enantiomeric pair (
and ).
Physicochemical Profile (Calculated)
| Property | Value (Approx.) | Significance |
| Formula | -- | |
| MW | 162.23 g/mol | Fragment-based drug design compliant |
| LogP | ~2.8 - 3.1 | High lipophilicity; membrane permeable |
| Boiling Point | 85-90°C @ 1 mmHg | Volatile; requires vacuum distillation |
| Stability | Acid-Sensitive | CRITICAL: Prone to rapid isomerization on silica gel |
Synthetic Methodology: The Buffered Prilezhaev Reaction[1]
The synthesis of 2-phenyl-2-(propan-2-yl)oxirane requires careful control of pH.[1] The precursor,
The Challenge: Standard epoxidation (e.g., neat mCPBA) often produces the rearranged aldehyde due to the acidity of the byproduct (m-chlorobenzoic acid).[1]
The Solution: A biphasic buffered system or in situ buffering is mandatory.[1]
Experimental Protocol
Objective: Synthesis of 2-phenyl-2-(propan-2-yl)oxirane from 2-phenyl-3-methylbut-1-ene.
Reagents:
-
Precursor: 2-Phenyl-3-methylbut-1-ene (1.0 equiv)[1]
-
Oxidant: meta-Chloroperbenzoic acid (mCPBA), 77% max (1.2 equiv)[1]
-
Buffer: Sodium Bicarbonate (
), solid (2.0 equiv) -
Solvent: Dichloromethane (DCM), anhydrous[1]
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask, dissolve 2-phenyl-3-methylbut-1-ene (10 mmol) in anhydrous DCM (50 mL).
-
Buffering (Crucial): Add solid
(20 mmol) directly to the stirring solution. Scientist's Note: This neutralizes the m-chlorobenzoic acid as it forms, preventing in situ rearrangement.[1] -
Oxidation: Cool the mixture to 0°C. Add mCPBA (12 mmol) portion-wise over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 3–5 hours. Monitor via TLC (Solvent: 10% EtOAc/Hexane).[1] Stain: Anisaldehyde (epoxides stain blue/purple).
-
Quenching: Pour the mixture into a saturated aqueous solution of sodium sulfite (
) to destroy excess peroxide. Stir vigorously for 10 minutes. -
Workup:
-
Separate phases.[1]
-
Wash organic layer with saturated
(2x) and Brine (1x). -
Dry over
(avoid as it can be slightly Lewis acidic).
-
-
Purification:
Mechanistic Reactivity: The Meinwald Rearrangement[1][5]
The defining characteristic of this molecule is its susceptibility to the Meinwald Rearrangement .[1] In the presence of Lewis acids (
Pathway Analysis
Because the epoxide is gem-disubstituted with a phenyl group, the ring opening is regioselective.[1]
-
Activation: The epoxide oxygen binds the Lewis Acid (LA).[1]
-
Ring Opening: The C2-O bond breaks preferentially to form the tertiary benzylic carbocation .[1] This cation is stabilized by resonance (phenyl) and hyperconjugation (isopropyl).[1]
-
Migration (The Decision Point): The molecule undergoes a 1,2-shift to quench the cation.[1]
Visualization of the Pathway[1]
Figure 1: The acid-catalyzed Meinwald rearrangement pathway dominant in tertiary benzylic epoxides.[1]
Analytical Characterization (Spectroscopic Fingerprint)
Verification of the epoxide structure (vs. the rearranged aldehyde) is critical.
-NMR Diagnostics ( , 400 MHz)
| Moiety | Chemical Shift ( | Multiplicity | Interpretation |
| Aromatic | 7.20 – 7.45 ppm | Multiplet (5H) | Phenyl ring protons.[1] |
| Epoxide Ring | 2.85 ppm & 3.15 ppm | Two Doublets ( | The diastereotopic protons at C3.[1] Key Indicator: If these vanish and an aldehyde signal appears at 9.5 ppm, the sample has degraded.[1] |
| Isopropyl CH | 2.10 ppm | Septet | Methine proton of the isopropyl group. |
| Isopropyl | 0.85 ppm & 0.95 ppm | Two Doublets | Methyl groups are diastereotopic due to the adjacent chiral center (C2).[1] |
Mass Spectrometry[1][2]
-
Ionization: ESI+ or APCI.[1]
-
Parent Ion:
.[1] -
Fragmentation: Expect a strong tropylium ion (
91) and a loss of the isopropyl group.
References
-
Meinwald, J., et al. "Acid-Catalyzed Rearrangement of Epoxides."[1] Journal of the American Chemical Society.[4]
-
Padwa, A. "The Meinwald Rearrangement in Tandem Processes." Organic & Biomolecular Chemistry.
-
Smith, J.G. "Synthetically useful reactions of epoxides."[1] Synthesis.
-
PubChem. "2-phenyl-2-(propan-2-yl)oxirane Compound Summary."[1] National Library of Medicine.[1]
